

1-Chloro-2-methylbutane IUPAC name and structure

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Compound of Interest

Compound Name: 1-Chloro-2-methylbutane

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1-Chloro-2-methylbutane: A Technical Guide

This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and properties of **1-Chloro-2-methylbutane**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data, experimental considerations, and structural visualizations.

IUPAC Nomenclature and Chemical Structure

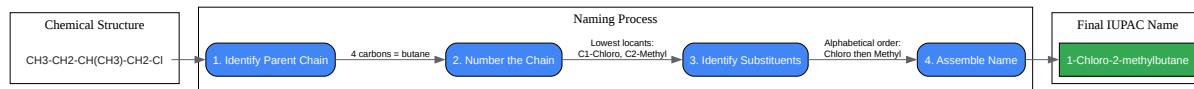
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **1-Chloro-2-methylbutane**. This name is derived following a set of established rules for naming haloalkanes.

The process for determining the IUPAC name involves these steps:

- Identify the Parent Alkane: The longest continuous carbon chain containing the principal functional group (in this case, the carbon bonded to the chlorine atom) is identified. For this molecule, the longest chain consists of four carbon atoms, making the parent alkane "butane".
- Numbering the Carbon Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from right to left in the depicted structure gives the chlorine atom the '1' position and the methyl group the '2'

position. Numbering from the opposite direction would result in higher locants (3-methyl and 4-chloro), which is incorrect.

- **Naming the Substituents:** The substituents are a chlorine atom (prefix "chloro") and a methyl group (prefix "methyl").
- **Assembling the Name:** The substituents are listed in alphabetical order, preceded by their locant numbers. Therefore, the name is constructed as **1-chloro-2-methylbutane**.



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Caption: Logical workflow for determining the IUPAC name of **1-Chloro-2-methylbutane**.

Stereochemistry

A critical feature of the **1-Chloro-2-methylbutane** structure is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a chloromethyl group (-CH₂Cl). Consequently, the molecule is chiral and exists as a pair of enantiomers: **(S)-1-chloro-2-methylbutane** and **(R)-1-chloro-2-methylbutane**. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The racemic mixture is often denoted as **(dl)-1-chloro-2-methylbutane**.

Caption: Structure of **1-Chloro-2-methylbutane** highlighting the chiral carbon (C*).

Chemical and Physical Properties

The properties of **1-Chloro-2-methylbutane** are summarized in the tables below. Data has been compiled from various chemical databases.

General Information

Property	Value
Molecular Formula	C ₅ H ₁₁ Cl
Molecular Weight	106.59 g/mol [1] [2]
CAS Number	616-13-7 [1] [2]
EC Number	210-466-9
Synonyms	2-methylbutyl chloride, Butane, 1-chloro-2-methyl-

Physical Properties

Property	Value
Appearance	Colorless to light yellow clear liquid
Boiling Point	100 °C at 750 mmHg [3] [4]
Melting Point	-104 °C [4]
Density	0.886 g/mL at 25 °C [3] [4]
Refractive Index (n ₂₀ /D)	1.412 [3] [4]
Flash Point	0 °C (32 °F) - closed cup [3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **1-Chloro-2-methylbutane**.

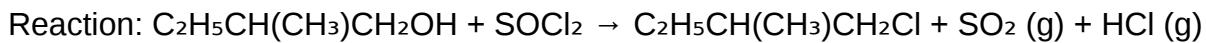
Spectrum Type	Availability
¹ H NMR	Available
¹³ C NMR	Available[2]
Infrared (IR) Spectroscopy	Available[1][2]
Raman Spectroscopy	Available[2]
Mass Spectrometry (GC-MS)	Available[1][2]

Experimental Protocols

Synthesis of 1-Chloro-2-methylbutane

The synthesis of **1-Chloro-2-methylbutane**, a primary alkyl halide, is typically achieved from its corresponding primary alcohol, 2-methyl-1-butanol. To prevent carbocation rearrangement, which would lead to isomeric impurities (such as 2-chloro-2-methylbutane), reagents that facilitate an S_N2 reaction are preferred over hydrohalic acids like HCl. Thionyl chloride ($SOCl_2$) in the presence of a base like pyridine is a standard and effective method.

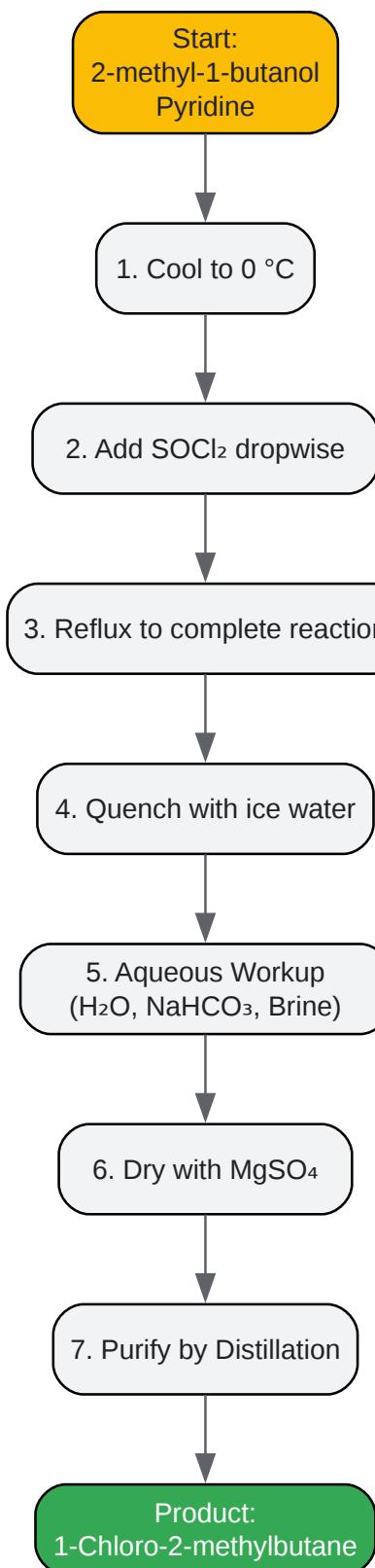
While a specific, detailed laboratory-scale protocol for this exact conversion was not found in the immediate search, a general methodology is as follows:



General Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool 2-methyl-1-butanol in an appropriate solvent (e.g., diethyl ether or dichloromethane). A small amount of pyridine is often added to the alcohol.
- **Reagent Addition:** Slowly add thionyl chloride, typically dissolved in the same solvent, to the alcohol solution via the dropping funnel while maintaining a low temperature (e.g., 0 °C) with an ice bath. The addition should be dropwise to control the exothermic reaction and the evolution of gaseous byproducts (SO_2 and HCl).

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: Cool the reaction mixture and slowly pour it over crushed ice to quench any remaining thionyl chloride. Separate the organic layer using a separatory funnel.
- Purification: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation to yield pure **1-chloro-2-methylbutane**.



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Caption: General experimental workflow for the synthesis of **1-Chloro-2-methylbutane**.

Purification Method

A reported method for purifying **1-chloro-2-methylbutane** involves the following steps:

- Vigorously stir the crude product with 95% sulfuric acid, replacing the acid if it becomes colored, until the acid layer remains colorless after 12 hours.
- Wash the separated organic layer with a saturated sodium carbonate (Na_2CO_3) solution.
- Wash with distilled water.
- Dry the product with anhydrous magnesium sulfate (MgSO_4).
- Filter and perform a final fractional distillation.

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